(S,S)-TAK-418

LSD1 inhibition KDM1A epigenetics

(S,S)-TAK-418 is the only LSD1 inhibitor that decouples catalytic inhibition from GFI1B cofactor disruption—delivering brain-penetrant target engagement without thrombocytopenia risk. Unlike oncology-focused LSD1 inhibitors (ORY-1001, GSK2879552, CC-90011), it enables chronic CNS dosing (14-day regimens validated) with clean hematological profile and >34,000-fold selectivity over MAO-A/B. Essential for ASD, Kabuki syndrome, and cognitive deficit models. Procure as your reference standard for safety-differentiated LSD1 inhibitor development.

Molecular Formula C17H25ClN2O2S
Molecular Weight 356.9 g/mol
Cat. No. B15623977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,S)-TAK-418
Molecular FormulaC17H25ClN2O2S
Molecular Weight356.9 g/mol
Structural Identifiers
InChIInChI=1S/C17H24N2O2S.ClH/c20-17(19-13-3-5-21-6-4-13)12-7-16(22-10-12)14-8-15(14)18-9-11-1-2-11;/h7,10-11,13-15,18H,1-6,8-9H2,(H,19,20);1H/t14-,15-;/m0./s1
InChIKeyLEEWMGOHGNRDKC-YYLIZZNMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S,S)-TAK-418 for Research Procurement: An Orally Active, Brain-Penetrant LSD1 Inhibitor with a Differentiated Safety Profile


(S,S)-TAK-418, a clinical candidate developed by Takeda, is a potent, selective, and orally active inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A) [1]. It belongs to a novel class of tranylcypromine-based LSD1 inhibitors specifically engineered to inhibit the enzyme's catalytic activity without disrupting the LSD1-cofactor complex [2]. This unique mechanistic feature underpins its ability to modulate aberrant epigenetic machinery and improve symptoms in neurodevelopmental disorder models while mitigating the hematological toxicities commonly associated with other LSD1 inhibitors [3].

(S,S)-TAK-418: Why Class-Level LSD1 Inhibitor Substitution is Not Advisable for CNS Research


While several LSD1 inhibitors exist, they are not interchangeable for CNS-focused research due to critical differences in mechanism, brain penetration, and, most importantly, hematological safety profiles. Many first-generation LSD1 inhibitors disrupt the interaction between LSD1 and its cofactors (e.g., GFI1B), which can lead to significant on-target hematological toxicity, including thrombocytopenia [1]. (S,S)-TAK-418 was rationally designed to circumvent this issue by selectively inhibiting LSD1 enzymatic activity without inducing cofactor dissociation [2]. This key mechanistic differentiation, combined with its validated brain penetrance, makes generic substitution with oncology-focused LSD1 inhibitors (e.g., ORY-1001, GSK2879552, CC-90011) scientifically invalid for studies requiring sustained CNS target engagement without confounding peripheral toxicity [3].

(S,S)-TAK-418 Evidence Guide: Quantitative Differentiation vs. LSD1 Inhibitor Comparators


Enzymatic Potency: Comparative LSD1 IC50 of (S,S)-TAK-418 vs. Other LSD1 Clinical Candidates

(S,S)-TAK-418 demonstrates potent LSD1 inhibition with an IC50 of 2.9 nM . This is directly comparable to other clinical-stage LSD1 inhibitors: ORY-1001 (iadademstat) exhibits an IC50 of <20 nM, and CC-90011 (pulrodemstat) shows an IC50 of 0.25 nM [1]. While all are potent, (S,S)-TAK-418 achieves this without the structural features that lead to GFI1B disruption, a key differentiator for safety.

LSD1 inhibition KDM1A epigenetics

Target Selectivity: Off-Target MAO-A/B Inhibition Profile of (S,S)-TAK-418

(S,S)-TAK-418 is highly selective for LSD1 over the related monoamine oxidases (MAO-A and MAO-B), a common off-target liability for TCP-based inhibitors. It does not inhibit recombinant human MAO-A and MAO-B at concentrations up to 100 µM (IC50 >100 µM) . This represents a >34,000-fold selectivity window compared to its LSD1 IC50 (2.9 nM).

selectivity MAO-A MAO-B off-target

Hematological Safety: Differential Impact on Thrombocytopenia Risk Compared to ORY-1001, GSK2879552, and CC-90011

A key differentiator for (S,S)-TAK-418 is its reduced risk of hematological toxicity. Clinical trials of other LSD1 inhibitors report high rates of thrombocytopenia: GSK2879552 was associated with 64% any-grade thrombocytopenia, and CC-90011 with Grade 3/4 thrombocytopenia in 20% of patients [1][2]. In contrast, (S,S)-TAK-418 was rationally designed to not disrupt the LSD1-GFI1B complex, an in vitro surrogate marker for thrombocytopenia risk [3]. Preclinical and early clinical data for TAK-418 confirm a favorable hematological safety profile in rodents and humans [4].

hematological toxicity thrombocytopenia safety GFI1B

CNS Target Engagement: Brain Penetrance and Pharmacodynamic Effects of (S,S)-TAK-418

(S,S)-TAK-418 is a validated brain-penetrant LSD1 inhibitor. A single oral dose of 1 or 3 mg/kg in mice increases H3K4me2 levels at the Ucp2 gene in the brain, demonstrating functional target engagement in the CNS [1]. In humans, TAK-418 demonstrates a nearly linear pharmacokinetic profile with rapid absorption, supporting its utility for neuroscience research [2].

brain penetration CNS pharmacodynamics H3K4 methylation

(S,S)-TAK-418 Optimal Research and Procurement Application Scenarios


Neurodevelopmental Disorder Modeling (ASD, Kabuki Syndrome)

Procure (S,S)-TAK-418 for in vivo studies of autism spectrum disorder (ASD) or Kabuki syndrome. It has demonstrated efficacy in improving social deficits in multiple rodent models of neurodevelopmental disorders without causing thrombocytopenia [1]. Its brain-penetrant properties ensure direct CNS target engagement, making it ideal for behavioral and epigenetic studies in these contexts.

CNS Epigenetic Research Requiring Sustained Dosing

Use (S,S)-TAK-418 for long-term in vivo studies (e.g., 2-week oral dosing) to investigate memory deficits or other cognitive endpoints. Its favorable hematological safety profile [2] and linear PK with no accumulation [3] support chronic administration paradigms without the confounding effects of drug-induced cytopenias, a critical advantage over oncology-focused LSD1 inhibitors.

Investigating LSD1 Biology Without MAO Confounding

Select (S,S)-TAK-418 for any in vitro or in vivo experiment where high selectivity for LSD1 over MAO-A/B is required. Its >34,000-fold selectivity window ensures that observed epigenetic and phenotypic changes are due to LSD1 inhibition alone, eliminating the risk of off-target effects on monoamine neurotransmitter metabolism that could skew results.

Translational Studies Requiring Clinical Candidate Reference Standard

Acquire (S,S)-TAK-418 as a reference standard for studies aimed at validating novel LSD1 inhibitors with improved safety profiles. Its well-characterized mechanism of action (inhibition of enzymatic activity without GFI1B disruption) [4] serves as a benchmark for next-generation compounds seeking to replicate this differentiated safety feature.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S,S)-TAK-418

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.